5-(6-Bromopyrimidin-4-yl)-2,4-dimethylthiazole

Cross-coupling Suzuki-Miyaura Oxidative addition

5-(6-Bromopyrimidin-4-yl)-2,4-dimethylthiazole (CAS 2092286-14-9) is a heterocyclic building block featuring a brominated pyrimidine core directly linked at the 4-position to a 2,4-dimethylthiazole moiety. With molecular formula C₉H₈BrN₃S and molecular weight 270.15 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, most prominently in kinase inhibitor programs targeting Syk, MKNK1, and CDK family kinases.

Molecular Formula C9H8BrN3S
Molecular Weight 270.15 g/mol
CAS No. 2092286-14-9
Cat. No. B1481098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(6-Bromopyrimidin-4-yl)-2,4-dimethylthiazole
CAS2092286-14-9
Molecular FormulaC9H8BrN3S
Molecular Weight270.15 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C2=CC(=NC=N2)Br
InChIInChI=1S/C9H8BrN3S/c1-5-9(14-6(2)13-5)7-3-8(10)12-4-11-7/h3-4H,1-2H3
InChIKeyFTKPIXPULMFERD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(6-Bromopyrimidin-4-yl)-2,4-dimethylthiazole (CAS 2092286-14-9): Core Identity and Procurement Profile


5-(6-Bromopyrimidin-4-yl)-2,4-dimethylthiazole (CAS 2092286-14-9) is a heterocyclic building block featuring a brominated pyrimidine core directly linked at the 4-position to a 2,4-dimethylthiazole moiety [1]. With molecular formula C₉H₈BrN₃S and molecular weight 270.15 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, most prominently in kinase inhibitor programs targeting Syk, MKNK1, and CDK family kinases [2]. The bromine substituent at the pyrimidine 6-position provides a strategic handle for transition metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage diversification that is not equally accessible with chloro, amino, or hydroxy analogs . Commercial availability is confirmed through multiple established vendors including Toronto Research Chemicals (TRC) and Life Chemicals, with standard purity specifications of ≥95% [3].

Why 5-(6-Bromopyrimidin-4-yl)-2,4-dimethylthiazole Cannot Be Replaced by Closely Related Analogs


Within the 5-(6-halopyrimidin-4-yl)-2,4-dimethylthiazole series, the identity of the halogen at the pyrimidine 6-position is not a trivial substitution. The C-Br bond dissociation energy (BDE) of approximately 68 kcal/mol is substantially lower than the C-Cl BDE of approximately 81 kcal/mol, translating to a 10–100-fold rate enhancement in the oxidative addition step of palladium-catalyzed cross-coupling reactions . This intrinsic reactivity difference means that the bromo analog enables coupling under milder conditions, with broader substrate scope, and often with higher conversion than the corresponding chloro analog (CAS 943313-98-2) . Furthermore, the bromine atom confers distinct electronic effects on the pyrimidine ring that influence downstream biological target engagement — the 4-(2,4-dimethylthiazol-5-yl)pyrimidine scaffold is a validated pharmacophore in CDK2 and Syk kinase inhibition, where the nature of the 6-substituent directly modulates potency [1]. Simply substituting the 6-bromo with 6-chloro, 6-amino, or 6-hydroxy analogs alters the synthetic trajectory, the accessible chemical space for SAR exploration, and ultimately the probability of identifying a potent lead.

Quantitative Differentiation Evidence for 5-(6-Bromopyrimidin-4-yl)-2,4-dimethylthiazole versus Closest Analogs


C-Br vs C-Cl Cross-Coupling Reactivity: Oxidative Addition Rate Differential

Quantum mechanical (QM) calculations demonstrate that the C-Br stretching vibration wavenumber in bromopyrimidine systems is 1165 cm⁻¹, which is measurably weaker than the C-Cl stretching vibration at 1191 cm⁻¹, indicating a lower bond strength that directly facilitates the oxidative addition step with Pd(0) catalysts . Experimentally, this translates to a 10–100× faster oxidative addition rate for C-Br versus C-Cl bonds in palladium-catalyzed Suzuki and Stille couplings . The chloro analog 5-(6-chloropyrimidin-4-yl)-2,4-dimethylthiazole (CAS 943313-98-2) therefore requires harsher conditions, longer reaction times, or specialized ligand systems to achieve comparable conversion, limiting its practical utility in parallel medicinal chemistry workflows.

Cross-coupling Suzuki-Miyaura Oxidative addition

Bond Dissociation Energy: Quantitative Energetic Basis for Reactivity Selectivity

The carbon-bromine bond dissociation energy (BDE) for bromopyrimidine systems is approximately 68 kcal/mol, compared to approximately 81 kcal/mol for the carbon-chlorine BDE in analogous chloropyrimidine systems . This 13 kcal/mol difference represents a substantial energetic barrier reduction for the oxidative addition step — the rate-determining step in most Pd(0)-catalyzed cross-coupling cycles. In practical terms, this means the bromo compound (2092286-14-9) can undergo successful Suzuki coupling at room temperature with many aryl boronic acids, whereas the chloro analog (943313-98-2) typically requires heating to 80–100 °C, which can promote side reactions and reduce yields with thermally sensitive substrates.

Bond dissociation energy C-Br reactivity Medicinal chemistry

Validated Scaffold in CDK2 Kinase Inhibitor Development with PDB Co-Crystal Structure Confirmation

The 4-(2,4-dimethylthiazol-5-yl)pyrimidine scaffold — the core architecture of 5-(6-bromopyrimidin-4-yl)-2,4-dimethylthiazole — is a structurally validated CDK2 pharmacophore. A co-crystal structure of 4-(2,4-dimethylthiazol-5-yl)pyrimidin-2-amine (CAS 364334-94-1) bound to human CDK2 has been deposited in the Protein Data Bank (PDB ID: 1PXJ), confirming the binding pose and key hinge-region hydrogen bond interactions [1]. A medicinal chemistry optimization program starting from this scaffold achieved CDK2 inhibitors with IC₅₀ values as low as 0.0009–0.0015 µM (0.9–1.5 nM) [2]. The bromo substituent in the target compound serves as the critical diversification point: it occupies the position that, in advanced leads, is elaborated to achieve potency gains from the initial micromolar hit (IC₅₀ = 15 µM) to the sub-nanomolar range [2]. The 6-hydroxy analog (CAS 2092803-52-4) and the 2-amino analog (CAS 364334-94-1) lack this synthetic handle, precluding the same SAR exploration trajectory.

CDK2 inhibitor Kinase PDB co-crystal

Patent-Cited Synthetic Intermediate for Syk and MKNK1 Kinase Inhibitor Programs

5-(6-Bromopyrimidin-4-yl)-2,4-dimethylthiazole falls within the generic Markush structures of multiple kinase inhibitor patents. The thiazole-substituted aminopyrimidine scaffold is explicitly claimed in US Patent 9,499,534 (Merck Sharp & Dohme) as Spleen Tyrosine Kinase (Syk) inhibitors, where the pyrimidine 6-position halogen serves as the synthetic handle for introducing diverse amine substituents via Buchwald-Hartwig coupling [1]. Similarly, the substituted thiazolopyrimidine scaffold is claimed in patent US20160009725A1 (Bayer Pharma) as MKNK1 (MAP kinase-interacting kinase 1) inhibitors [2]. The bromo substitution pattern at the 6-position of the pyrimidine ring is structurally essential for the synthetic route disclosed in these patents: the bromine is displaced in the key C-N bond-forming step. The chloro analog (943313-98-2) could theoretically serve the same role, but its lower reactivity in Buchwald-Hartwig amination frequently necessitates higher catalyst loadings, stronger bases, or elevated temperatures, reducing functional group compatibility.

Spleen Tyrosine Kinase MKNK1 Patent intermediate

Physicochemical Property Differentiation: LogP and Topological Polar Surface Area

The bromine atom in 5-(6-bromopyrimidin-4-yl)-2,4-dimethylthiazole contributes distinct physicochemical properties that differ materially from its closest analogs. The compound has a computed XLogP3 of 2.8 and a topological polar surface area (TPSA) of 66.9 Ų [1]. In comparison, the 6-hydroxy analog (2092803-52-4) has a lower logP (~1.5 estimated) and higher TPSA due to the H-bond donor capacity of the hydroxyl group, while the 2-amino analog (364334-94-1) has a TPSA of approximately 80 Ų with H-bond donor count of 1 . These differences place the bromo compound in a more favorable property space for CNS drug discovery (lower TPSA favors blood-brain barrier penetration) and for oral bioavailability prediction models that penalize excessive hydrogen bond donors. The bromo compound has zero hydrogen bond donors, compared to one for the amino and hydroxy analogs — a critical advantage when optimizing for CNS exposure or oral absorption according to Lipinski's and Veber's rules.

Physicochemical properties LogP Drug-likeness

Multi-Vendor Commercial Availability with Documented Batch Consistency

5-(6-Bromopyrimidin-4-yl)-2,4-dimethylthiazole (2092286-14-9) is commercially available from multiple established vendors with transparent pricing and purity specifications. Toronto Research Chemicals (TRC) offers the compound as catalog number B260501 in 100 mg ($115.00) and 500 mg quantities [1]. Life Chemicals supplies it as catalog number F1967-3945 in 0.25 g ($419.00), 2.5 g ($932.00), and 5 g ($1,398.00) quantities at ≥95% purity [1]. Life Chemicals applies rigorous quality control with ≥90% purity confirmed by LCMS and/or 400 MHz NMR data as their corporate standard . In contrast, the chloro analog (943313-98-2) is listed as discontinued by CymitQuimica, and the 6-hydroxy analog (2092803-52-4) has more limited vendor coverage. The bromo compound's multi-vendor availability ensures supply chain redundancy, which is critical for long-term drug discovery programs that require reproducible access to key intermediates over multi-year timelines.

Commercial availability Supply chain Quality assurance

Optimal Research and Industrial Application Scenarios for 5-(6-Bromopyrimidin-4-yl)-2,4-dimethylthiazole Based on Quantitative Evidence


Kinase-Focused Fragment Elaboration and Library Synthesis via Suzuki-Miyaura Diversification

Medicinal chemistry teams pursuing kinase inhibitor leads — particularly against CDK2, Syk, or MKNK1 — should prioritize 5-(6-bromopyrimidin-4-yl)-2,4-dimethylthiazole as the core building block for parallel library synthesis. The 10–100× faster oxidative addition rate of the C-Br bond versus C-Cl [1] enables efficient Suzuki-Miyaura coupling with diverse aryl and heteroaryl boronic acids under mild, standardized conditions, maximizing library throughput and minimizing the need for reaction-specific optimization. The validated CDK2 co-crystal structure (PDB 1PXJ) confirms that the 2,4-dimethylthiazol-5-yl-pyrimidine scaffold engages the kinase hinge region productively [2], providing structural confidence that elaborated analogs will maintain the binding mode.

CNS-Penetrant Kinase Inhibitor Lead Optimization for Glioblastoma and Neuroinflammatory Indications

For programs targeting CNS indications where kinase inhibitors must cross the blood-brain barrier (e.g., glioblastoma as cited in thiazole-pyrimidine CDK4/6 inhibitor patents [1]), the bromo compound's physicochemical profile — XLogP3 of 2.8, TPSA of 66.9 Ų, and zero hydrogen bond donors [2] — provides a favorable starting point within CNS drug-like chemical space. The bromine can be retained during early SAR exploration to maintain these properties or strategically replaced via cross-coupling in the final optimization step, offering synthetic flexibility that the amino and hydroxy analogs (each bearing one H-bond donor) cannot match for CNS MPO score optimization.

Patent-Driven Medicinal Chemistry: Syk and MKNK1 Inhibitor Development Programs

Research groups building intellectual property around Syk or MKNK1 kinase inhibitors should procure the bromo compound for the key Buchwald-Hartwig amination step that installs the pharmacophoric amine substituent at the pyrimidine 6-position, as disclosed in US Patent 9,499,534 (Merck) [1] and US Patent Application 2016/0009725 A1 (Bayer) [2]. The superior reactivity of the aryl bromide in Pd-catalyzed C-N bond formation allows a wider range of amine coupling partners to be explored compared with the chloro analog, expanding the patentable chemical space. Multi-vendor availability from TRC and Life Chemicals [3] ensures that the same lot-controlled intermediate can be procured throughout the patent prosecution lifecycle, maintaining experimental reproducibility.

Agrochemical Intermediate Discovery: Pyrimidine-Based Fungicide and Herbicide Scaffolds

Beyond pharmaceutical applications, the thiazole-pyrimidine scaffold has established precedent in agrochemical discovery, with pyrimidine derivatives claimed as pesticides and fungicides in US Patent 6,211,190 [1]. The bromo compound's cross-coupling reactivity enables the rapid synthesis of diverse biaryl and heteroaryl-substituted analogs for screening against agricultural pests and fungal pathogens. The compound's stability under standard storage conditions and availability in gram-to-5 g quantities from Life Chemicals [2] supports both initial hit discovery and early lead optimization in agrochemical research settings.

Quote Request

Request a Quote for 5-(6-Bromopyrimidin-4-yl)-2,4-dimethylthiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.